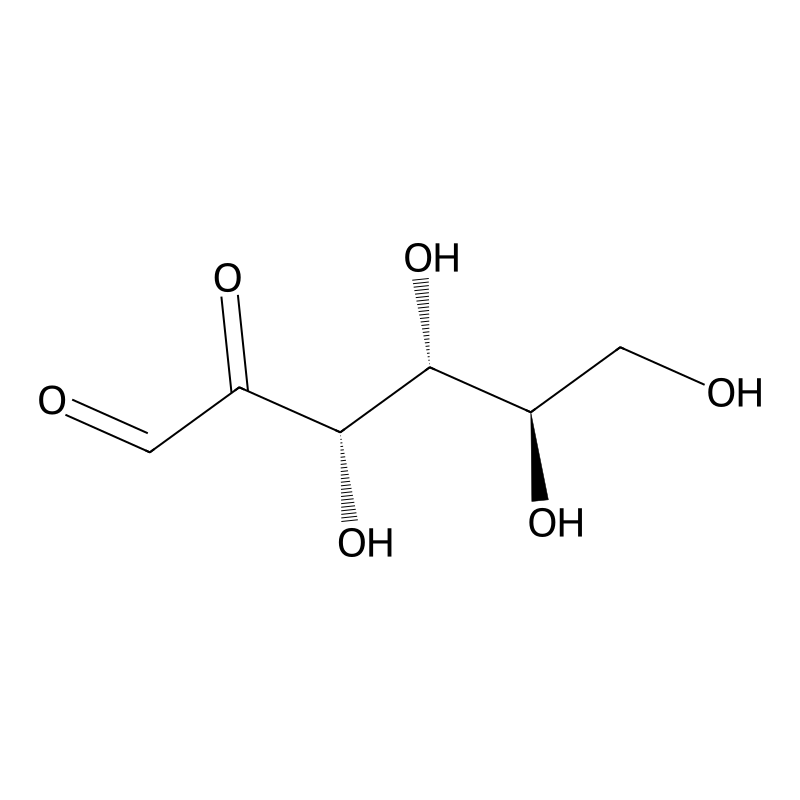2-Keto-D-glucose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis of Bioactive Compounds:
- D-H serves as a precursor for various bioactive compounds, including the antibiotic cortalcerone. Researchers have utilized enzymes like pyranose 2-oxidase and aldos-2-ulose dehydratase to convert D-glucose into D-H, which is then used to synthesize cortalcerone. Source: [A novel fungal enzyme, aldos-2-ulose dehydratase, and its role in the biosynthesis of the antibiotic cortalcerone]
Understanding and Targeting Bacterial Metabolism:
- Studies suggest D-H plays a role in bacterial metabolism, particularly in stress response pathways. Research has shown that certain bacteria can utilize D-H as a carbon source, potentially offering insights into their metabolic processes and opening avenues for developing targeted antibacterials. Source: [Characterization of D-arabino-hexosulose (DAH) utilization pathway in Escherichia coli: ]
Investigating Protein Function and Enzyme Activity:
- D-H can be used as a probe to study the function and activity of specific enzymes, particularly those involved in sugar metabolism. For example, researchers have employed D-H to investigate the activity of hexokinase, an enzyme crucial for glucose uptake in cells. Source: [The effect of glucosone on the proliferation and energy metabolism of in vitro grown Ehrlich ascites tumor cells: ]
Potential Applications in Food Science and Biofuel Production:
- Although still in its early stages, research is exploring the potential applications of D-H in food science and biofuel production. Its unique properties, such as its ability to participate in Maillard reactions, could have implications for food flavor development. Additionally, some studies suggest D-H might be a potential substrate for biofuel production, though further investigation is needed. Source: [Buy D-Arabino-hexos-2-ulose | 1854-25-7: https://www.smolecule.com/products/s564566]
2-Keto-D-glucose, also known as D-glucosone, is a reactive carbonyl compound derived from D-glucose through oxidation processes. It is characterized by the presence of a keto group at the second carbon position, distinguishing it from its parent compound, glucose. This compound plays a significant role in various biochemical pathways and is an intermediate in the Maillard reaction, which is crucial for food chemistry and flavor development. Its molecular formula is C₆H₁₂O₆, and it exhibits properties typical of ketoses, including reactivity towards nucleophiles due to the carbonyl group.
- Oxidation-Reduction Reactions: It can undergo oxidation to form 2-keto-D-gluconic acid. The conversion is catalyzed by enzymes such as glucose dehydrogenase, which facilitates the transfer of electrons from glucose to an electron acceptor .
- Maillard Reaction: As an intermediate in the Maillard reaction, 2-keto-D-glucose reacts with amino acids to form various brown pigments and flavor compounds, contributing to the browning of foods during cooking .
- Condensation Reactions: It can react with other carbonyl compounds or amines to form glycosides or other complex carbohydrates.
2-Keto-D-glucose exhibits various biological activities:
- Metabolic Intermediate: It serves as an important intermediate in carbohydrate metabolism, influencing energy production pathways.
- Antioxidant Properties: Some studies suggest that it may have antioxidant effects, potentially protecting cells from oxidative stress.
- Microbial Metabolism: Certain bacteria utilize 2-keto-D-glucose as a substrate for growth and metabolism, highlighting its role in microbial ecology and biotechnology applications .
Several methods are employed to synthesize 2-keto-D-glucose:
- Oxidation of D-Glucose: This is the most common method where D-glucose is oxidized using oxidizing agents like hydrogen peroxide or through enzymatic processes involving glucose dehydrogenase .
- Biocatalytic Processes: Microbial strains such as Gluconobacter oxydans are utilized for the bioconversion of D-glucose to 2-keto-D-glucose under controlled conditions, enhancing yield and specificity .
- Chemical Synthesis: Laboratory procedures often involve
2-Keto-D-glucose has several applications across various fields:
- Food Industry: It is used as a flavor enhancer and color developer in processed foods due to its role in the Maillard reaction.
- Pharmaceuticals: As an intermediate in carbohydrate synthesis, it plays a role in drug formulation and development.
- Biotechnology: It is employed in microbial fermentation processes for producing organic acids and other valuable metabolites .
Research on interaction studies involving 2-keto-D-glucose indicates its potential effects on various biological systems:
- Enzyme Interactions: Studies show that 2-keto-D-glucose can influence enzyme activity related to carbohydrate metabolism, affecting pathways such as glycolysis and gluconeogenesis .
- Cellular Effects: Investigations into its effects on cell cultures indicate that it may modulate cellular responses to oxidative stress and inflammation.
Several compounds are structurally or functionally similar to 2-keto-D-glucose. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| D-Fructose | Ketose | Has a keto group at the second carbon; sweeter taste. |
| D-Galactose | Aldose | An epimer of glucose; differs at one stereocenter. |
| 5-Keto-D-fructose | Ketose | Contains a keto group at the fifth carbon; involved in different metabolic pathways. |
| D-Glucosamine | Amino Sugar | Contains an amino group; involved in glycosylation processes. |
While all these compounds share similarities in their sugar structures, 2-keto-D-glucose's unique keto configuration at the second carbon position sets it apart, influencing its reactivity and biological roles significantly.
XLogP3
Other CAS
1854-25-7








